Methyl 2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetate

Physicochemical profiling Drug-likeness Membrane permeability

Researchers require chromanone intermediates with tunable lipophilicity and a protected 7-position for diversification. The free acid analog (CAS 135111-51-2) offers poor permeability at physiological pH. - **Solution:** CAS 956950-84-8 features a methyl ester instead of a carboxylic acid, raising LogD from -0.28 to 2.12 (pH 7.4). - **Utility:** Hydrolyze to free acid, convert to amides, or reduce to alcohol for SAR expansion. - **Supply:** ≥98% purity, available for immediate R&D shipment.

Molecular Formula C14H16O6
Molecular Weight 280.27 g/mol
CAS No. 956950-84-8
Cat. No. B3175437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetate
CAS956950-84-8
Molecular FormulaC14H16O6
Molecular Weight280.27 g/mol
Structural Identifiers
SMILESCC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)OC)O)C
InChIInChI=1S/C14H16O6/c1-14(2)6-10(16)13-9(15)4-8(5-11(13)20-14)19-7-12(17)18-3/h4-5,15H,6-7H2,1-3H3
InChIKeyMYRWTWSZAVVDIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Baseline for Procurement Evaluation


Methyl 2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetate (CAS 956950-84-8) is a synthetic chroman-4-one derivative with the molecular formula C₁₄H₁₆O₆ and molecular weight 280.27 g/mol . It belongs to the chromanone (2,3-dihydro-4H-1-benzopyran-4-one) heterobicyclic class, a privileged scaffold in medicinal chemistry associated with diverse pharmacological activities including antimicrobial, antiparasitic, anticancer, and enzyme inhibitory effects [1]. The compound features three distinguishing structural elements: a 5-hydroxy group, a 2,2-dimethyl substitution on the dihydropyran ring, and a 7-oxyacetate methyl ester side chain. The methyl ester moiety (as opposed to the free carboxylic acid found in the closest analog, CAS 135111-51-2) confers differentiated lipophilicity and synthetic reactivity, making this compound a strategic choice for applications requiring ester-protected building blocks or tuned physicochemical properties .

Chromanone scaffold 5-OH, 2,2-dimethyl, 7-oxyacetate methyl ester core
Ester-protected Neutral LogD profile; synthetic handle for amide/hydrazide derivation

Why Generic Substitution Fails: Critical Structural Differentiation from Closest Analogs


The chroman-4-one scaffold is highly sensitive to substituent variations, with even minor structural changes producing substantial differences in physicochemical properties, synthetic reactivity, and biological activity. The closest commercially available analog—2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetic acid (CAS 135111-51-2)—differs only in the terminal functional group (free carboxylic acid vs. methyl ester), yet this single modification shifts the LogD at physiological pH from a negative value (−0.28 at pH 5.5 for the free acid) to approximately 2.12–2.53 for the methyl ester . Furthermore, published structure–activity relationship (SAR) studies on chroman-4-one derivatives demonstrate that the presence or absence of the 5-hydroxy group dictates distinct biological target engagement profiles, with 5-hydroxy-containing analogs showing selective enzyme inhibition (e.g., MAO-B IC₅₀ = 3.23 µM) [1]. Additionally, substitution at the 7-position has been shown to modulate antimicrobial activity in a moiety-dependent manner [2]. These findings collectively indicate that compounds within this class cannot be treated as interchangeable; substitution patterns at the 5-, 7-, and ester positions each independently govern key performance characteristics. **Important caveat:** Direct, head-to-head biological data comparing CAS 956950-84-8 against specific named analogs are absent from the peer-reviewed literature. The differentiation evidence presented below therefore relies on physicochemical property comparisons, scaffold-level SAR inferences, and synthetic utility considerations rather than pairwise bioassay data.

Ester vs. acid ionization
Neutral methyl ester vs. ionized free acid shifts LogD and may alter permeability and assay partitioning context.
5-Hydroxy pharmacophore
5-OH absence changes enzyme inhibition profile; class-level SAR suggests MAO-B/PTR1 engagement may not transfer to 5-deoxy analogs.
7-Substitution sensitivity
Antimicrobial SAR shows 7-substitution type modulates bioactivity; polar ester may shift MIC endpoints vs. alkyl/aryl analogs.

Quantitative Differentiation Evidence Against Closest Analogs


Methyl Ester vs. Free Carboxylic Acid: LogD and Membrane Permeability

The methyl ester of CAS 956950-84-8 confers a neutral LogD at physiological pH (ACD/LogD pH 7.4 = 2.12), compared to the ionized, negatively charged state of the free acid analog CAS 135111-51-2 (ACD/LogD pH 5.5 = −0.28). The ~2.4–2.8 log unit difference in distribution coefficient at biorelevant pH translates to a predicted 10- to 100-fold higher membrane partitioning for the methyl ester, based on the well-established correlation between LogD and passive permeability . Additionally, CAS 956950-84-8 possesses one fewer hydrogen bond donor (HBD = 1) than the free acid analog (HBD = 2), a factor known to improve oral absorption potential per Lipinski's Rule of 5 .

Lipophilicity profile
Head-to-head
Target
LogD 2.12
HBD 1
vs. Comparator
LogD −0.28
HBD 2
Supports passive permeability assay fit; neutral vs. ionized LogD context
ACD/Labs predicted values; biorelevant pH
Physicochemical profiling Drug-likeness Membrane permeability Lead optimization

5-Hydroxy Group: Scaffold-Level Bioactivity Differentiation

The 5-hydroxy substituent on the chroman-4-one scaffold has been demonstrated to confer selective enzyme inhibitory activity. 5-Hydroxy-2-methyl-chroman-4-one (HMC), a close structural analog sharing the 5-OH chromanone core, exhibited potent and selective MAO-B inhibition with an IC₅₀ of 3.23 µM, approximately 4-fold selectivity over MAO-A (IC₅₀ = 13.97 µM), and a Ki value of 0.896 µM in a reversible competitive mechanism [1]. In contrast, the 5-deoxy analog 2-((2,2-dimethyl-4-oxochroman-7-yl)oxy)acetic acid (CAS 135111-48-7, MW 250.25, C₁₃H₁₄O₅) lacks this hydroxyl and has no reported MAO inhibitory activity in the literature . Published SAR also indicates that 5-hydroxy-containing chromanone derivatives engage distinct protein targets including pteridine reductase 1 (PTR1) in antiparasitic applications [2].

5-OH pharmacophore
Class-level
Target
5-OH present
Engagement context
vs. Comparator
5-Deoxy
No reported activity
HMC: MAO-B IC₅₀ 3.23 µM, Ki 0.896 µM
Class-level SAR: 5-OH enables MAO-B/PTR1 target engagement; direct data not available
Inferred from HMC study; requires verification
Enzyme inhibition Monoamine oxidase Structure–activity relationship Neurodegenerative disease

7-Oxyacetate Substitution: Antimicrobial SAR-Guided Differentiation

A 2025 antimicrobial SAR study of 25 chroman-4-one derivatives demonstrated that substitution at the 7-position hydroxyl significantly modulates antimicrobial activity, with the addition of alkyl or aryl carbon chains reducing potency [1]. CAS 956950-84-8 bears a 7-oxyacetate methyl ester group—a polar, non-bulky substituent that is chemically distinct from the alkyl/aryl chains shown to diminish activity. As a comparator, 7-hydroxy-2,2-dimethyl-4-chromanone (CAS 17771-33-4, MW 192.21) lacks any 7-substitution and has been reported as a DC-SIGN inhibitor (IC₅₀ = 4.66 mM), demonstrating that the 7-position modulates target engagement . Furthermore, 5,7-dihydroxy-2,2-dimethylchroman-4-one derivatives (the core scaffold of CAS 956950-84-8) have been computationally designed and experimentally validated as WrbA binders for biofilm modulation against E. coli and S. aureus [2]. The oxyacetate ester moiety in CAS 956950-84-8 provides a synthetic handle for further derivatization while maintaining polarity at the 7-position.

7-Position SAR
Cross-study
Target
7-Oxyacetate ester
Polar, synthetic handle
vs. Comparator
7-OH / 7-alkyl
Altered activity
7-OH DC-SIGN IC₅₀ 4.66 mM
Supports polarity-tuning SAR; avoids activity loss from bulky lipophilic groups
Antimicrobial MIC from ref. [REFS-1]
Antimicrobial SAR Candida albicans Biofilm modulation Scaffold optimization

Synthetic Accessibility: Selective 7-O-Alkylation via 5-OH Directing Effect

European Patent EP0129636B1 demonstrates that the 7-hydroxy group of 6,7-dihydroxy-2,2-dimethyl-4-chromanone can be selectively mono-alkylated in 90–95% preparative yield, enabling efficient access to 6-hydroxy-7-alkoxy-chromanones [1]. This chemoselectivity is directly relevant to the synthesis of CAS 956950-84-8, where the analogous 5,7-dihydroxy precursor (5,7-dihydroxy-2,2-dimethylchroman-4-one, CAS 883-09-0) can undergo selective 7-O-alkylation with methyl bromoacetate to yield the target compound. In contrast, the free acid analog (CAS 135111-51-2) requires either a separate esterification step or direct alkylation with bromoacetic acid, which may proceed with lower yields due to competing side reactions at the carboxylic acid moiety. The high-yielding, selective alkylation route provides a scalable synthetic advantage for procurement of multi-gram quantities of CAS 956950-84-8.

Synthetic access
Cross-study
90–95% preparative yield
Selective 7-O-alkylation with directing effect; supports scalable synthesis
Class-level precedent from EP0129636B1
Synthetic methodology Selective alkylation Process chemistry Building block synthesis

Vendor-Documented Purity Profile and Multi-Supplier Availability

CAS 956950-84-8 is available from multiple independent suppliers with documented purity specifications of 95–98% . Fluorochem (UK) lists the compound at 98% purity with full IUPAC naming, canonical SMILES, InChI, MDL number (MFCD08741821), and GHS hazard classification . Leyan (China) also offers the compound at 98% purity in quantities from 100 mg to 5 g . The compound is catalogued in the InterBioScreen screening library (Product No. BB_NC-1800), indicating its inclusion in a professionally curated compound collection used for drug discovery collaborations with pharmaceutical and agrochemical companies across Europe, North America, and Asia . In comparison, the free acid analog (CAS 135111-51-2) is typically listed at 95–97% purity , and the 5-deoxy analog (CAS 135111-48-7) has more limited vendor availability.

Quality attribute
Lot attribute
95–98% purity Multi-vendor (Fluorochem, Leyan, etc.)
Multi-supplier sourcing; consistent purity supports reproducibility
Vendor QC; verify by in-house analysis
Quality control Purity specification Supply chain Procurement

Optimized Application Scenarios Based on Differentiated Evidence


Cell-Based Permeability and Oral Bioavailability Screening

The neutral LogD of CAS 956950-84-8 (ACD/LogD pH 7.4 = 2.12, vs. −0.28 for the free acid analog) predicts superior passive membrane permeability [1][2]. Pharmaceutical discovery teams conducting Caco-2, MDCK, or PAMPA permeability assays should select the methyl ester over the free acid analog (CAS 135111-51-2) when the research objective includes evaluating the chromanone scaffold's intrinsic permeability characteristics without the confounding effect of carboxylic acid ionization. The single H-bond donor (vs. two for the free acid) further aligns with oral bioavailability optimization guidelines.

Divergent SAR Exploration via 7-Oxyacetate Methyl Ester as Synthetic Hub

The 7-oxyacetate methyl ester moiety serves as a strategic diversification point: it can be hydrolyzed to the free acid (CAS 135111-51-2) for polarity comparison, converted to amides via direct aminolysis, reduced to the alcohol for further functionalization, or transformed to hydrazides for heterocycle synthesis [1]. This positions CAS 956950-84-8 as a preferred procurement choice for medicinal chemistry groups conducting systematic SAR around the 7-position, as a single building block can generate multiple derivative series. The 90–95% selective 7-O-alkylation precedent [2] further validates the synthetic accessibility of this substitution pattern.

Enzyme Inhibition Screening: MAO, PTR1, and Related Oxidoreductases

The 5-hydroxy chromanone pharmacophore has demonstrated selective inhibition of MAO-B (IC₅₀ = 3.23 µM, 4-fold selectivity over MAO-A) and pteridine reductase 1 (PTR1) from Trypanosoma brucei and Leishmania major [1][2]. CAS 956950-84-8 combines this pharmacophoric 5-OH with a 7-oxyacetate substituent absent in the literature-characterized HMC compound, enabling evaluation of whether 7-substitution enhances or modulates selectivity against these and related flavoenzyme targets. Screening laboratories and academic groups investigating neurodegenerative or antiparasitic indications should prioritize this compound for panel screening over analogs lacking either the 5-OH (CAS 135111-48-7) or the 7-substitution (CAS 17771-33-4).

Antimicrobial and Antibiofilm Scaffold Optimization with 7-Position Polarity Tuning

Published antimicrobial SAR indicates that 7-position substitution type critically influences bioactivity against Candida spp. and pathogenic bacteria [1]. CAS 956950-84-8 provides a polar, ester-functionalized 7-substituent that avoids the activity-reducing effect of bulky lipophilic groups while enabling further polarity tuning. Given that 5,7-dihydroxy-2,2-dimethylchroman-4-one derivatives have been validated as WrbA binders with antibiofilm activity against E. coli and S. aureus [2], researchers investigating biofilm modulation or antifungal chromanone derivatives should select CAS 956950-84-8 as the entry point for 7-position SAR, using the methyl ester as a baseline polar substituent for comparative MIC determination against the 7-OH and 7-O-alkyl series.

Application
Selection Property
Validation Focus
Permeability screening studies
Neutral methyl ester LogD profile
Caco-2 / MDCK assay partitioning context
SAR diversification at 7-position
Versatile oxyacetate ester handle
Amide/hydrazide synthesis feasibility
Oxidoreductase panel screening
5-OH pharmacophore with 7-substitution
MAO-B / PTR1 selectivity review
Antimicrobial scaffold SAR
Polar 7-oxyacetate substituent
Candida spp. MIC context; WrbA binding assay
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